N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxin ring, a pyridine ring, and an acetamide group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cholinesterases and lipoxygenase enzymes .
Mode of Action
It is suggested that it may exert its effects by activating a specific pathway. The compound may interact with its targets, leading to changes in the function of these enzymes.
Biochemical Pathways
The compound may affect the biochemical pathways associated with the function of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively. Therefore, the compound’s interaction with these targets could have downstream effects on these processes.
Pharmacokinetics
It is known that similar sulfonamide-based drugs are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
In addition, some related compounds have shown antibacterial activity, suggesting potential antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various alkyl or aralkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various N-substituted derivatives .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated as a potential therapeutic agent for diseases like Alzheimer’s.
Industry: Could be used in the development of new materials or as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Shares the benzodioxin ring but has different substituents.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide: Similar core structure but different functional groups.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is unique due to its combination of a benzodioxin ring, a pyridine ring, and an acetamide group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16-3-5-18(6-4-16)15-31-23-13-26(17(2)11-20(23)27)14-24(28)25-19-7-8-21-22(12-19)30-10-9-29-21/h3-8,11-13H,9-10,14-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIVZHKSJDJEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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